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Outcome Evobrutinib (75 mg twice Dimethyl Fumarate (240 Source & Study
Measure daily) mg twice daily) Details

T1 Gadolinium- Significant reduction vs. Data from the same trial 48-week Phase I
Enhancing placebo from weeks 12-24 served as an active RCT

(Gd+) Lesions
(primary endpoint
in initial trial)

Slowly
Expanding
Lesion (SEL)
Volume (a
marker of chronic
active lesions)

Annualized
Relapse Rate
(ARR)

[1]. Long-term (192 weeks)
data show T1 Gd+ lesion
numbers remained low [2].

Significant reduction vs.
placebo/evobrutinib 25 mg
(-474.5 mm3, p=0.047) and
vs. DMF (-711.6 mma3,
p=0.011) at Week 48 [3].

0.11 at Week 48,
maintained at 0.11 through
Week 192 [2].

comparator; no significant
difference vs.
placebo/evobrutinib 25 mg
was noted in post-hoc
analysis [3].

No significant difference vs.

placebo/evobrutinib 25 mg
was observed [3].

0.20 at Week 24 [1]. ARR
data for long-term (192-
week) follow-up was not
highlighted in the available
results.

(NCT02975349) &
its Open-Label
Extension (OLE) [2]

[1].

Post-hoc analysis of
the 48-week Phase
Il RCT
(NCT02975349) [3].

48-week Phase Il
RCT & its OLE
(NCT02975349) [2]

[1].
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Experimental Protocols & Methodologies

The comparative data primarily comes from a Phase II, double-blind, randomized controlled trial
(NCT02975349) and its subsequent Open-Label Extension (OLE) [2].

Trial Design and Patient Population

e Design: The initial 48-week trial had five arms: evobrutinib (25 mg QD, 75 mg QD, 75 mg BID),
placebo (switched to evobrutinib 25 mg QD at week 24), and an open-label DMF (240 mg BID)
group as an active comparator [2] [1]. Patients could then enter the OLE, where all received
evobrutinib [2].

e Participants: Adults (18-65 years) with relapsing MS (relapsing-remitting or secondary-progressive
with relapses), at least one relapse in the previous 2 years, and an Expanded Disability Status Scale
(EDSS) score of <6.0 [2].

MRI Outcome Assessments

e T1 Gd+ Lesions: The primary endpoint in the double-blind period was the cumulative number of T1
Gd+ lesions on MRI scans performed at weeks 12, 16, 20, and 24 [1]. These lesions indicate active
inflammation with a compromised blood-brain barrier.

¢ Slowly Expanding Lesions (SELSs): In a post-hoc analysis, SELs were identified as an MRI
biomarker for chronic active lesions. The methodology was as follows [3]:

o SELs were defined as pre-existing T2 lesions that slowly and consistently expanded radially
over 48 weeks, involving =10 contiguous voxels.

o Lesion volume change was assessed using the Jacobian determinant of the nonlinear
deformation from baseline to week 48.

o The analysis was based on the week 48/end-of-treatment status.

Statistical Analysis

e T1 Gd+ Lesions: The total number of lesions was analyzed using a Poisson regression model [1].
e SEL Volume: The treatment effect was analyzed using a stratified Wilcoxon rank-sum test, with
results reported as the Hodges-Lehmann estimate of the shift in distribution [3].
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Mechanisms of Action and Signaling Pathways

The distinct MRI outcomes can be understood by the different mechanisms of action (MoA) of the two

drugs.
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The diagram above illustrates the core difference: evobrutinib's ability to cross the blood-brain barrier

(BBB) and target cells within the CNS.
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e Evobrutinib's MoA: As an oral, highly selective, and CNS-penetrant Bruton's tyrosine kinase
(BTK) inhibitor, it targets both adaptive (B cells) and innate (macrophages, microglia) immune cells
[2] [4]. By inhibiting BTK within the CNS, it can directly suppress the activity of microglia, the CNS-
resident immune cells. This direct action is believed to underlie its significant effect on reducing the
volume of Slowly Expanding Lesions (SELs), which are driven by chronic, compartmentalized

inflammation behind the BBB [3] [4].

e Dimethyl Fumarate's MoA: DMF is an oral agent that primarily activates the Nrf2 antioxidant
pathway [4]. Its main effects are thought to be in the peripheral immune system, shifting T-cells from
a pro-inflammatory to an anti-inflammatory state and reducing oxidative stress. However, it has
limited penetration across the BBB [4]. Therefore, while it can effectively reduce peripheral
inflammation that leads to new Gd+ lesions, its impact on CNS-compartmentalized inflammation

driving SELs appears to be limited.

Conclusion and Future Research

In summary, while both therapies demonstrate efficacy in managing RMS, evobrutinib's unique, CNS-
penetrant mechanism offers a distinct advantage in targeting chronic active lesions (SELs), a key contributor

to progressive tissue loss.

e For T1 Gd+ lesions, both drugs show activity, with strong long-term data for evobrutinib.
e For SEL volume, evobrutinib 75 mg BID demonstrates a significant reduction where DMF does not,
highlighting its potential impact on compartmentalized inflammation [3].

The data supporting this comparison is primarily from Phase II trials. The results of ongoing Phase III trials
(EVOLUTION RMS 1 & 2), which are directly comparing evebrutinib with teriflunomide, are eagerly

awaited to further confirm these findings and solidify its efficacy and safety profile [4].
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To cite this document: Smolecule. [MRI Outcomes: Evobrutinib vs. Dimethyl Fumarate]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b527651#evobrutinib-vs-

dimethyl-fumarate-mri-outcomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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